cIAP1 Ligand-Linker Conjugates 9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

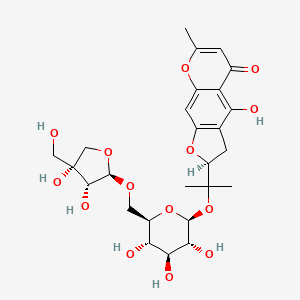

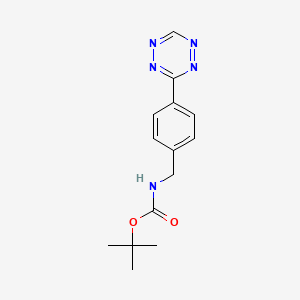

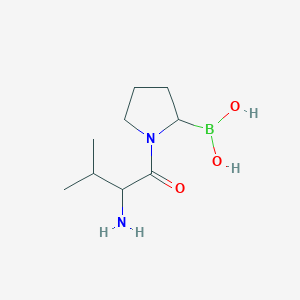

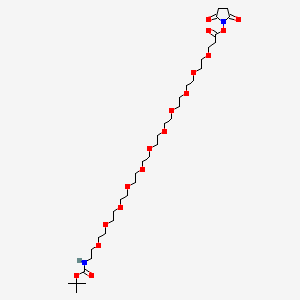

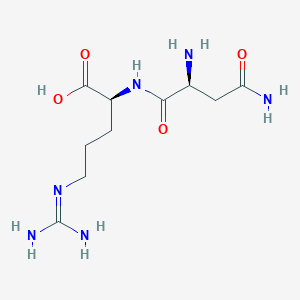

Les Conjugués Ligand-Linker cIAP1 9 sont un composé qui intègre un ligand pour l'E3 ubiquitine ligase, ciblant spécifiquement la protéine inhibitrice cellulaire de l'apoptose 1 (cIAP1), et un lieur PROTAC. Ce composé est utilisé dans la conception de chimères ciblant la protéolyse (PROTAC), qui sont des molécules qui induisent la dégradation de protéines spécifiques par le système ubiquitine-protéasome.

Méthodes De Préparation

La synthèse des Conjugués Ligand-Linker cIAP1 9 implique l'incorporation d'un ligand cIAP et d'un lieur PROTAC. La voie de synthèse comprend généralement les étapes suivantes :

Formation du ligand cIAP : Ceci implique la synthèse d'un ligand qui se lie spécifiquement à la protéine cIAP1.

Fixation du lieur : Le lieur est fixé au ligand cIAP par une série de réactions chimiques, qui peuvent inclure la formation de liaisons amides, l'estérification ou d'autres réactions de couplage

la synthèse suit généralement des techniques standard de chimie organique et peut impliquer l'utilisation de synthétiseurs automatisés pour la production à grande échelle.

Analyse Des Réactions Chimiques

Les Conjugués Ligand-Linker cIAP1 9 subissent diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile, où un nucléophile remplace un groupe partant sur la molécule.

Formation de liaisons amides : Cette réaction est couramment utilisée pour fixer le lieur au ligand cIAP.

Estérification : Cette réaction peut être utilisée pour modifier le lieur ou le ligand

Les réactifs et les conditions communs utilisés dans ces réactions comprennent :

Nucléophiles : Comme les amines ou les alcools.

Agents de couplage : Comme les carbodiimides (par exemple, EDC, DCC) pour la formation de liaisons amides.

Solvants : Comme le diméthylsulfoxyde (DMSO), le dichlorométhane (DCM) et le méthanol

Les principaux produits formés à partir de ces réactions sont les Conjugués Ligand-Linker cIAP1 9 souhaités, ainsi que tous les sous-produits des réactions de couplage.

4. Applications de la recherche scientifique

Les Conjugués Ligand-Linker cIAP1 9 ont plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé dans la conception et la synthèse de PROTAC, qui sont des outils précieux pour étudier la dégradation des protéines.

Biologie : Employé dans des études cellulaires pour étudier le rôle de cIAP1 dans divers processus biologiques, tels que l'apoptose et la signalisation cellulaire.

Médecine : Applications thérapeutiques potentielles dans le ciblage des protéines responsables de maladies pour la dégradation, en particulier dans la recherche sur le cancer.

Industrie : Utilisé dans le développement de nouveaux candidats médicaments et de stratégies thérapeutiques .

5. Mécanisme d'action

Le mécanisme d'action des Conjugués Ligand-Linker cIAP1 9 implique le recrutement de l'E3 ubiquitine ligase cIAP1 vers une protéine cible. Le composé forme un complexe ternaire avec la protéine cible et cIAP1, conduisant à l'ubiquitination de la protéine cible. Cette protéine ubiquitinée est ensuite reconnue et dégradée par le protéasome, ce qui entraîne la réduction des niveaux de protéine cible dans la cellule .

Applications De Recherche Scientifique

cIAP1 Ligand-Linker Conjugates 9 has several scientific research applications, including:

Chemistry: Used in the design and synthesis of PROTACs, which are valuable tools for studying protein degradation.

Biology: Employed in cellular studies to investigate the role of cIAP1 in various biological processes, such as apoptosis and cell signaling.

Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation, particularly in cancer research.

Industry: Utilized in the development of novel drug candidates and therapeutic strategies .

Mécanisme D'action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 9 involves the recruitment of the E3 ubiquitin ligase cIAP1 to a target protein. The compound forms a ternary complex with the target protein and cIAP1, leading to the ubiquitination of the target protein. This ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the reduction of the target protein levels in the cell .

Comparaison Avec Des Composés Similaires

Les Conjugués Ligand-Linker cIAP1 9 sont uniques dans leur capacité à cibler spécifiquement cIAP1 pour la dégradation des protéines. Des composés similaires comprennent :

Conjugués Ligand-Linker E3 ligase 45 : Un autre composé qui cible les E3 ubiquitine ligases pour la dégradation des protéines.

SNIPER (Specific and Non-genetic IAP-dependent Protein Erasers) : Ces composés utilisent également des ligands IAP pour la dégradation ciblée des protéines

Comparés à ces composés similaires, les Conjugués Ligand-Linker cIAP1 9 offrent une spécificité pour cIAP1, ce qui en fait un outil précieux pour étudier le rôle de cette protéine dans divers processus biologiques et pour développer des thérapies ciblées .

Propriétés

Formule moléculaire |

C37H48N4O7 |

|---|---|

Poids moléculaire |

660.8 g/mol |

Nom IUPAC |

9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m0/s1 |

Clé InChI |

IMJARMFRGASVMW-LBFZIJHGSA-N |

SMILES isomérique |

CC(C)C[C@H](C(=O)NCCOCCOCCN)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

SMILES canonique |

CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)

![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)

![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)

![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)

![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)

![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)